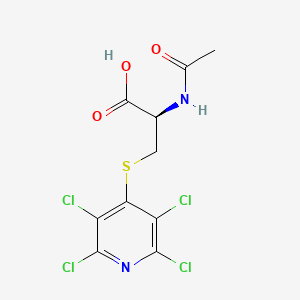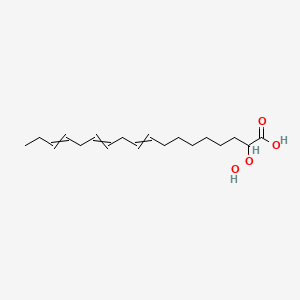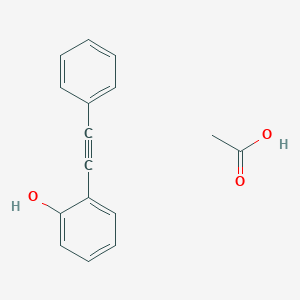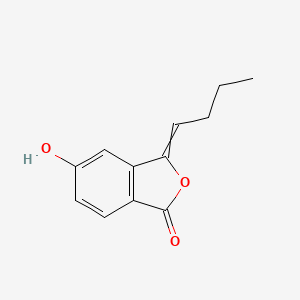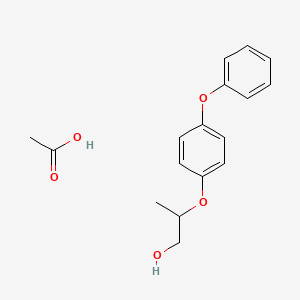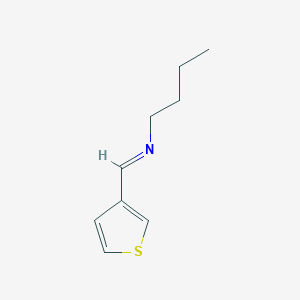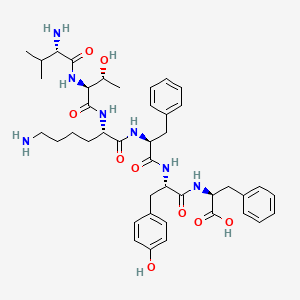
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve purification techniques like HPLC (high-performance liquid chromatography) to achieve the desired peptide quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of biocompatible materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. For instance, the phenylalanine and tyrosine residues can participate in aromatic stacking interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions can modulate biological processes such as enzyme activity, signal transduction, and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar hydrophobic properties.
L-Alanyl-L-glutamine: Another peptide with different amino acid composition but similar peptide bond structure.
L-Lysyl-L-isoleucylglycyl-L-α-glutamylglycyl-L-threonyl-L-tyrosylglycyl-L-valyl-L-valyl-L-phenylalanine: A more complex peptide with additional amino acids.
Uniqueness
L-Phenylalanine, L-valyl-L-threonyl-L-lysyl-L-phenylalanyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple aromatic and hydrophobic residues enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
193820-18-7 |
|---|---|
Fórmula molecular |
C42H57N7O9 |
Peso molecular |
803.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H57N7O9/c1-25(2)35(44)40(55)49-36(26(3)50)41(56)45-31(16-10-11-21-43)37(52)46-32(22-27-12-6-4-7-13-27)38(53)47-33(23-29-17-19-30(51)20-18-29)39(54)48-34(42(57)58)24-28-14-8-5-9-15-28/h4-9,12-15,17-20,25-26,31-36,50-51H,10-11,16,21-24,43-44H2,1-3H3,(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,57,58)/t26-,31+,32+,33+,34+,35+,36+/m1/s1 |
Clave InChI |
ZAQVQQDAYHGEBE-MMJJMRCTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)

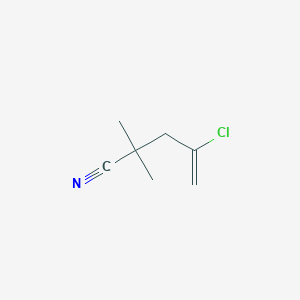
![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
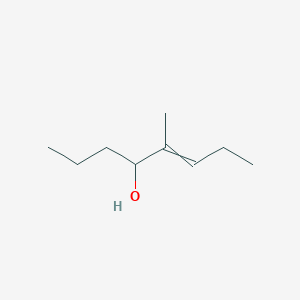
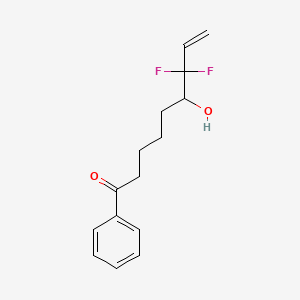
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
